1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

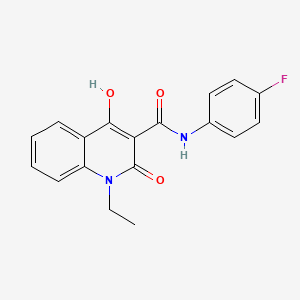

1-Ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinolone-3-carboxamide derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at the N1 position and a 4-fluorophenylamide moiety at the C3 position. The compound shares structural similarities with second-generation quinolone-based therapeutics, such as roquinimex and tasquinimod, which are known for immunomodulatory and anticancer activities . Its synthesis typically involves coupling a preformed quinolinone intermediate (e.g., 4-hydroxy-2-oxo-1-ethyl-1,2-dihydroquinoline-3-carboxylic acid) with 4-fluoroaniline under standard amide-forming conditions .

Key structural features influencing its bioactivity include:

- N1-Alkyl group (ethyl): Modulates solubility and metabolic stability.

- C3-Carboxamide (4-fluorophenyl): Enhances target binding via halogen interactions.

- 4-Hydroxy-2-oxo moiety: Facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name |

1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFPUYRMFSNUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It has been used in trials studying the treatment of schizophrenia and cognitive impairments associated with schizophrenia.

Biochemical Pathways

Some carboxamide derivatives have shown theoretical binding affinities with mycobacterium tuberculosis target (dna gyrase), suggesting potential anti-tubercular activity.

Pharmacokinetics

In-silico adme and drug-likeness prediction of similar molecules have shown good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic.

Result of Action

Based on its use in trials studying the treatment of schizophrenia and cognitive impairments associated with schizophrenia, it can be inferred that it may have neuroactive properties.

Biological Activity

1-Ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that belongs to the class of dihydroquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antiviral, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a 4-fluorophenyl group and a carboxamide functional group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have shown that derivatives of dihydroquinoline, including the target compound, exhibit moderate antibacterial activity. The minimum inhibitory concentration (MIC) was evaluated against various bacterial strains. A study indicated that compounds similar to this compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Klebsiella pneumoniae | 16 | High |

These results suggest potential as a lead compound for further development in antibacterial therapies .

Antiviral Activity

The compound's antiviral properties were assessed primarily against HIV-1. In vitro studies revealed that while some derivatives showed promise in inhibiting viral replication, the specific compound under discussion did not exhibit significant integrase inhibitory activity at concentrations below 100 µM. This indicates a need for structural modifications to enhance its antiviral efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and KB-V1 (oral cancer) cell lines with IC50 values reported at approximately 20 µM. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| KB-V1 | 20 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Modifications such as the introduction of electron-withdrawing groups (like fluorine) and variations in side chains can significantly enhance their pharmacological properties. For instance, the presence of a fluorine atom on the phenyl ring has been linked to increased lipophilicity and improved binding affinity to biological targets .

Case Studies

Several case studies highlight the potential applications of quinoline derivatives:

- Study on Antibacterial Efficacy : In a comparative study, derivatives similar to our compound were tested against multidrug-resistant strains, showing promising results that warrant further investigation into their mechanisms .

- Antiviral Research : A series of synthesized quinoline-based compounds were evaluated for their ability to inhibit HIV replication; however, modifications were recommended for enhanced efficacy against integrase .

- Cancer Treatment Trials : In vitro studies indicated that compounds with similar structures could cause significant apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Pharmacological Implications

Table 1: Comparison of Substituents and Reported Activities

Key Observations:

- N1 Substituent: Ethyl (target) vs. allyl (): Allyl groups may introduce metabolic instability due to unsaturated bonds but enhance analgesic activity in nitrile precursors . Ethyl vs. Ethyl vs. phenyl (): Aromatic N1 substituents (e.g., phenyl) may sterically hinder target binding.

C3-Aryl Substituent :

- 4-Fluorophenyl (target) vs. halogenated analogues (Br, I, Cl):

- Fluorine’s electronegativity enhances binding affinity via polar interactions, whereas bulkier halogens (e.g., iodine in ) may improve target selectivity but reduce solubility .

- Bromophenyl derivatives () are associated with analgesic activity in related scaffolds .

Pharmacological Activity Comparisons

Analgesic Activity:

- 4-Chloro-N-(3-chlorophenyl) analogue (3d) : Exhibits analgesic efficacy comparable to Piroxicam at lower doses .

Anticancer and Immunomodulatory Activity:

- Polymorphism Effects: Analogues like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit polymorphism-dependent bioactivity, underscoring the need for crystallographic characterization in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.